carboplatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carboplatin is a chemotherapy medication used to treat various forms of cancer, including ovarian cancer, lung cancer, head and neck cancer, brain cancer, and neuroblastoma . It belongs to the platinum-based antineoplastic family of medications and works by interfering with the duplication of DNA . Developed as a less toxic analogue of cisplatin, this compound was patented in 1972 and approved for medical use in 1989 .

Métodos De Preparación

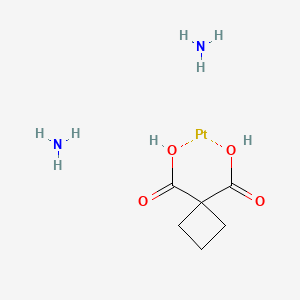

Carboplatin is synthesized through a series of chemical reactions involving platinum compounds. The primary synthetic route involves the reaction of cis-diamminedichloroplatinum(II) with cyclobutane-1,1-dicarboxylic acid in the presence of silver nitrate. This reaction results in the formation of this compound with the release of silver chloride as a byproduct . Industrial production methods typically involve similar reaction conditions but are scaled up to produce larger quantities of the compound.

Análisis De Reacciones Químicas

Carboplatin undergoes various chemical reactions, including substitution and hydrolysis. In aqueous solutions, this compound can undergo hydrolysis to form reactive platinum complexes that can interact with DNA . Common reagents used in these reactions include water and chloride ions. The major products formed from these reactions are platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death .

Aplicaciones Científicas De Investigación

Ovarian Cancer

Carboplatin is a cornerstone in the treatment of ovarian cancer. A randomized clinical trial involving older patients demonstrated that this compound combined with paclitaxel was more feasible than single-agent this compound. However, single-agent this compound was associated with worse survival outcomes compared to combination therapy .

Small Cell Lung Cancer

In a cohort study comparing this compound with cisplatin in small cell lung cancer patients, there was no significant difference in overall survival between the two agents. However, this compound's favorable toxicity profile makes it a preferred option for many patients .

Testicular Cancer

This compound is also used as an adjuvant therapy for stage 1 seminomatous testicular cancer. Studies have shown that it is not less effective than adjuvant radiotherapy while having fewer side effects, leading to its preference in clinical practice .

Case Studies and Research Findings

- Intramedullary Spinal Cord Tumors : A study reported three cases where this compound was used effectively for progressive low-grade gliomas in children, showcasing its potential beyond traditional indications .

- Resistance Mechanisms : Research into clear cell ovarian carcinoma identified biomarkers associated with resistance to this compound, emphasizing the need for personalized treatment approaches .

- Combination Therapies : Ongoing studies are exploring this compound's role in combination therapies with other agents like paclitaxel and etoposide, aiming to enhance efficacy while managing toxicity .

Summary Table of this compound Applications

| Cancer Type | Efficacy | Notes |

|---|---|---|

| Ovarian Cancer | Effective; combination therapy preferred | Single-agent less effective in older patients |

| Small Cell Lung Cancer | Comparable survival to cisplatin | Favorable toxicity profile |

| Testicular Cancer | Used as adjuvant therapy | Less toxic than radiotherapy |

| Neuroblastoma | Effective in pediatric cases | Requires careful monitoring |

| Brain Tumors | Used in combination therapies | Case studies indicate potential benefits |

Mecanismo De Acción

Carboplatin exerts its effects by forming reactive platinum complexes that cause intra- and inter-strand cross-linkage of DNA molecules within the cell . This modification of the DNA structure inhibits DNA synthesis and affects the cell in all phases of its cycle . The primary molecular targets of this compound are the nucleophilic sites on DNA, particularly the N7 position of guanine . The formation of platinum-DNA adducts leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparación Con Compuestos Similares

Carboplatin is often compared with other platinum-based chemotherapy drugs, such as cisplatin and oxaliplatin. While all three compounds share a similar mechanism of action, they differ in their chemical structures and toxicity profiles . Cisplatin, the first platinum-based chemotherapy drug, is known for its high nephrotoxicity and ototoxicity . Oxaliplatin, on the other hand, is associated with neurotoxicity . This compound was developed to reduce the nephrotoxic effects of cisplatin while maintaining its antineoplastic activity . Other similar compounds include nedaplatin, lobaplatin, and heptaplatin, which have received regional approval for clinical use .

Propiedades

Fórmula molecular |

C6H14N2O4Pt |

|---|---|

Peso molecular |

373.27 g/mol |

Nombre IUPAC |

azane;cyclobutane-1,1-dicarboxylic acid;platinum |

InChI |

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3; |

Clave InChI |

DVQHYTBCTGYNNN-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |

Sinónimos |

Blastocarb Carboplat Carboplatin Carbosin Carbotec CBDCA cis-Diammine(cyclobutanedicarboxylato)platinum II Ercar JM 8 JM-8 JM8 Nealorin Neocarbo NSC 241240 NSC-241240 NSC241240 Paraplatin Paraplatine Platinwas Ribocarbo |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.